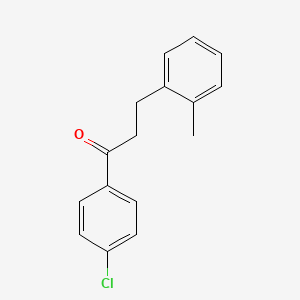
5-(2-氟苯基)烟醛
描述
5-(2-Fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H8FNO and a molecular weight of 201.2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-(2-Fluorophenyl)nicotinaldehyde involves several steps. One method includes reacting 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone, which is then reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile . Another method involves the reduction of the corresponding nicotinic acid morpholinamides .Molecular Structure Analysis
The molecular structure of 5-(2-Fluorophenyl)nicotinaldehyde consists of 12 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2-Fluorophenyl)nicotinaldehyde include a molecular weight of 201.2 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
癌症研究中的氟化合物
- 像5-氟尿嘧啶(5-FU)这样的氟化合物已被广泛研究其作用机制和对抗癌症的策略。对这类药物的耐药性构成了重要限制,新兴技术旨在识别介导耐药性的基因,可能为化疗反应提供新的治疗靶点或预测生物标志(Longley, Harkin, & Johnston, 2003)。
生物成像的分子工程
- 在生物系统中增强荧光的分子工程突显了氟化合物在创建测量活细胞局部微粘度敏感方法方面的潜力。这种方法可能与需要在细胞水平跟踪动态生物过程的应用中的“5-(2-氟苯基)烟醛”相关(Kuimova, Yahioglu, Levitt, & Suhling, 2008)。
药物耐荐性和药物基因组学
- 了解影响氟嘧啶类化疗在胃癌患者中代谢和疗效的遗传因素,突显了药物基因组学在优化治疗方案中的重要性。这一研究领域可能受益于对“5-(2-氟苯基)烟醛”的药物基因组学特征和潜在耐药机制的研究(Ichikawa, 2006)。
药物耐荐性中的表观遗传修饰
- 研究表观遗传修饰导致耐药性,特别是5-氟尿嘧啶耐药结肠癌细胞中TET依赖的Nrf2 DNA去甲基化,突显了遗传学、表观遗传学和药物反应之间复杂的相互作用。这项研究表明了“5-(2-氟苯基)烟醛”可能被用于研究其在癌症治疗中的表观遗传影响和耐药特征的潜在领域(Kang et al., 2014)。
属性
IUPAC Name |
5-(2-fluorophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJOXXMSMMZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646989 | |
| Record name | 5-(2-Fluorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)nicotinaldehyde | |
CAS RN |
887973-67-3 | |
| Record name | 5-(2-Fluorophenyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Fluorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614039.png)




